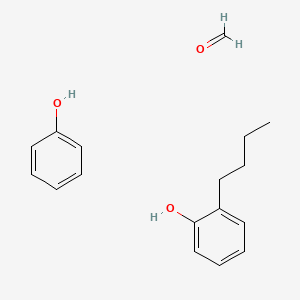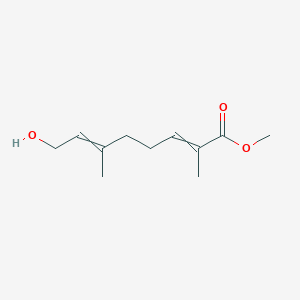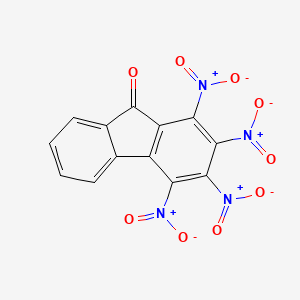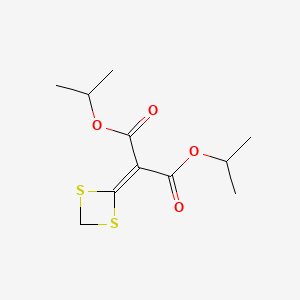![molecular formula C15H24N4 B14655642 5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine CAS No. 43024-49-3](/img/structure/B14655642.png)
5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Métodos De Preparación
The synthesis of 5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common synthetic route involves the cyclization of a pyrazole derivative with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced with other groups. .
Aplicaciones Científicas De Investigación
5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise as an antitumor agent and is being investigated for its potential in cancer therapy.
Industry: The compound’s photophysical properties make it useful in the development of fluorescent probes and materials for optoelectronic applications
Mecanismo De Acción
The mechanism of action of 5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Known for its hydroxy functional group, which imparts different reactivity and properties.
5-Methyl-S-triazolo(1,5-a)pyrimidin-7-ol: Similar in structure but with different substituents that affect its chemical behavior and applications
The uniqueness of this compound lies in its specific substituents, which confer distinct photophysical properties and biological activities, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
43024-49-3 |
|---|---|
Fórmula molecular |
C15H24N4 |
Peso molecular |
260.38 g/mol |
Nombre IUPAC |
5-methyl-N-octylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C15H24N4/c1-3-4-5-6-7-8-10-16-15-12-13(2)18-14-9-11-17-19(14)15/h9,11-12,16H,3-8,10H2,1-2H3 |
Clave InChI |
PXNUBCNMZAKYHB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC1=CC(=NC2=CC=NN21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


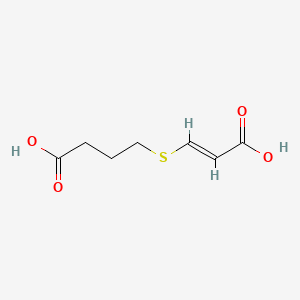
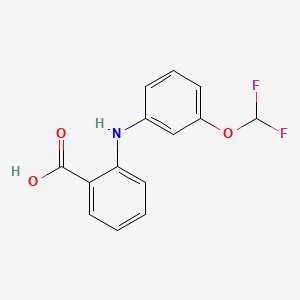


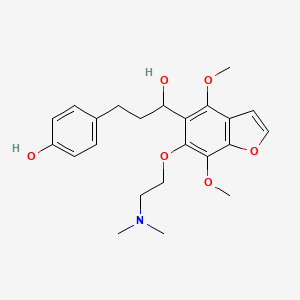
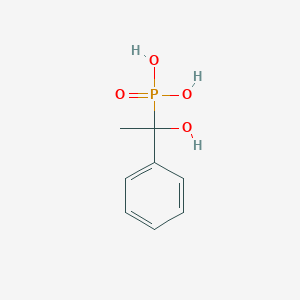


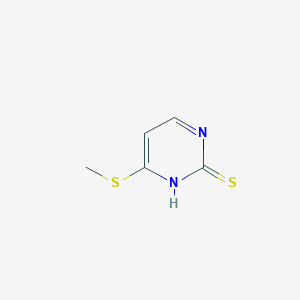
![(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine](/img/structure/B14655607.png)
